2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol
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Overview
Description
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a chemical compound characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol typically involves the reaction of 4,6-difluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4,6-difluorophenol as the starting material, which is then reacted with 2-aminoethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade solvents and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the fluorine atoms can result in a variety of functionalized phenol derivatives .
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the fluorine atoms.
2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Contains only one fluorine atom.
2-(1-Amino-2-hydroxyethyl)-6-fluorophenol: Contains only one fluorine atom at a different position.
Uniqueness
The presence of two fluorine atoms in 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol distinguishes it from similar compounds. The fluorine atoms can significantly influence the compound’s chemical reactivity, binding affinity, and stability, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C8H9F2NO2 |
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Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-4,6-difluorophenol |
InChI |
InChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2 |
InChI Key |
NSKPQRXMWXSBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(CO)N)O)F)F |
Origin of Product |
United States |
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